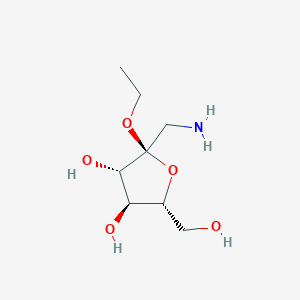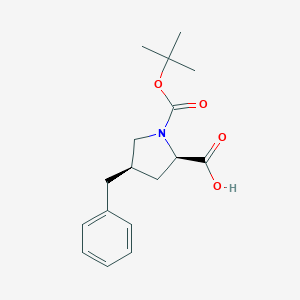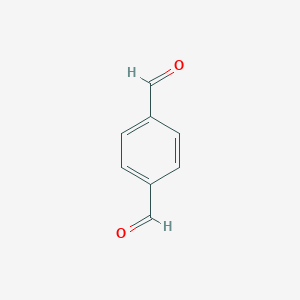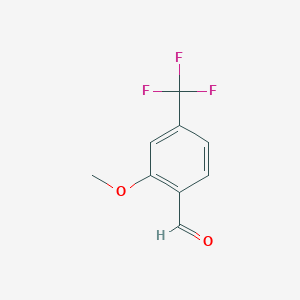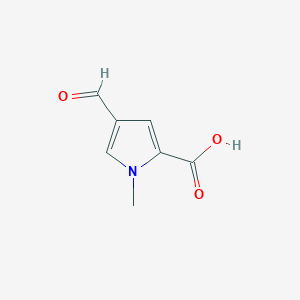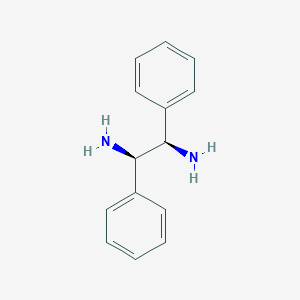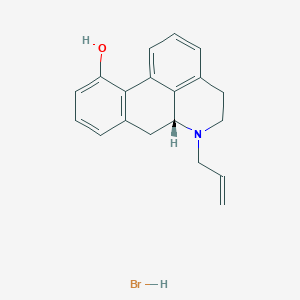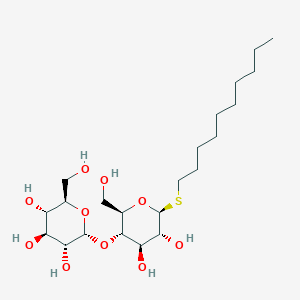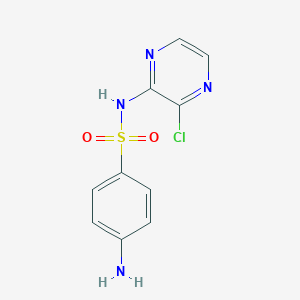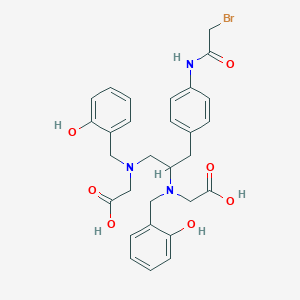
Midaxifylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Midaxifylline is a chemical compound that belongs to the xanthine family. It is a methylated derivative of theophylline and has been found to have potential therapeutic applications in various diseases. Midaxifylline is a potent phosphodiesterase inhibitor that increases cyclic adenosine monophosphate (cAMP) levels in cells.
作用機序
Midaxifylline is a potent phosphodiesterase inhibitor that increases Midaxifylline levels in cells. Midaxifylline is a second messenger that regulates various cellular functions, including gene expression, cell proliferation, and differentiation. Midaxifylline also inhibits the activity of adenosine receptors, which are involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Midaxifylline has been found to have various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-platelet effects. Midaxifylline has been shown to increase blood flow in various tissues, including the brain, heart, and lungs. Midaxifylline has also been found to inhibit the production of pro-inflammatory cytokines and chemokines and to reduce the activation of immune cells. Midaxifylline has been shown to inhibit platelet aggregation and adhesion, which may have implications for the treatment of cardiovascular diseases.
実験室実験の利点と制限
Midaxifylline has several advantages for lab experiments, including its availability and low cost. Midaxifylline is also relatively stable and can be easily synthesized in the laboratory. However, Midaxifylline has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for Midaxifylline research, including the development of novel Midaxifylline derivatives with improved pharmacological properties. Midaxifylline has also been suggested as a potential therapeutic agent for the treatment of various neurological and cardiovascular diseases. Further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of Midaxifylline and to identify potential drug targets for the development of new therapies.
合成法
Midaxifylline can be synthesized by the reaction of theophylline with formaldehyde and dimethylamine. The reaction takes place in the presence of a catalyst, such as hydrochloric acid, to yield Midaxifylline. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
Midaxifylline has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, stroke, and asthma. Midaxifylline has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to protect against neuronal damage in Parkinson's disease and stroke. Midaxifylline has been found to have bronchodilator effects in animal models of asthma.
特性
CAS番号 |
151159-23-8 |
|---|---|
製品名 |
Midaxifylline |
分子式 |
C16H25N5O2 |
分子量 |
319.4 g/mol |
IUPAC名 |
8-(1-aminocyclopentyl)-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H25N5O2/c1-3-9-20-12-11(13(22)21(10-4-2)15(20)23)18-14(19-12)16(17)7-5-6-8-16/h3-10,17H2,1-2H3,(H,18,19) |
InChIキー |
UFOBUCDTKQDDTN-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3(CCCC3)N |
正規SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3(CCCC3)N |
その他のCAS番号 |
151159-23-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



